molecular formula C4H7N3S2 B079566 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- CAS No. 25660-70-2

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Cat. No. B079566
CAS RN: 25660-70-2
M. Wt: 161.3 g/mol
InChI Key: VWRHSNKTSSIMGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives often involves cyclization reactions of thiosemicarbazides with various reagents. For instance, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole can be obtained by cyclization from chloroacetyl chloride in the presence of triethylamine, followed by reactions with aromatic aldehydes (Makwane et al., 2018). Similarly, substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates have been synthesized using a one-pot, three-component reaction involving 2-amino-5-ethylthio-1,3,4-thiadiazole, aromatic aldehydes, and diethylphosphite, showcasing the versatility of thiadiazole derivatives in synthesis (Sarva et al., 2022).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 1,3,4-thiadiazol-2-amine, 5-(ethylthio)-, often features significant noncovalent interactions. For example, crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have revealed the presence of strong N–H⋯N hydrogen bonds and other noncovalent interactions that stabilize the crystal structures of related compounds (El-Emam et al., 2020).

Chemical Reactions and Properties

1,3,4-Thiadiazol-2-amine derivatives participate in various chemical reactions, illustrating the reactivity of the thiadiazole ring. For instance, the reaction of 1,3,4-thiadiazol-2,5-dithiol with different organohalogens and carboxylic acid chlorides leads to a wide range of 2,5-bisubstituted derivatives, highlighting the versatility of thiadiazole compounds in synthetic chemistry (Zhivotova et al., 2013).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazol-2-amine derivatives, such as melting points and solubility, are influenced by their molecular structures. Ultrasound-assisted synthesis methods have been explored to improve the efficiency of synthesizing these compounds, demonstrating advancements in their production techniques (Erdogan, 2018).

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazol-2-amine, 5-(ethylthio)-, include its behavior in nucleophilic substitution reactions and its potential for forming various derivatives through reactions with O-, S-, N-, and P-nucleophiles. These properties are crucial for designing compounds with desired chemical functionalities and biological activities (Maadadi et al., 2016).

Scientific Research Applications

  • Noncovalent Interactions in N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines :

    • Study : Examined the crystal structures and noncovalent interactions of three adamantane-1,3,4-thiadiazole hybrid derivatives using crystallography and quantum theory.
    • Findings : Identified significant roles of H–H bonding and N–H⋯N hydrogen bonds in stabilizing these structures.
    • Source : (El-Emam et al., 2020).
  • Antimicrobial Evaluation of 3-Chloro-1-(5-ethyl-[1,3,4] Thiadiazole-2-yl)-4-phenyl-azetidin-2-one Derivatives :

    • Study : Synthesized derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole and tested their antibacterial and antifungal activities.
    • Findings : Demonstrated potential antimicrobial properties against specific bacteria and fungi.
    • Source : (Makwane et al., 2018).
  • Antiproliferative-Antimicrobial Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds :

    • Study : Investigated the biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine.
    • Findings : Identified compounds with significant DNA protective ability and antimicrobial activity, as well as cytotoxicity against cancer cell lines.
    • Source : (Gür et al., 2020).
  • Antimicrobial Activity of Substituted Diethyl (((5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates :

    • Study : Synthesized and characterized new compounds for antimicrobial evaluation.
    • Findings : Demonstrated good antimicrobial activity compared to standards.
    • Source : (Sarva et al., 2022).
  • Synthesis and Biological Activity of 2,5-Bisubstituted Derivatives of 1,3,4-Thiadiazol-2,5-dithiol :

    • Study : Explored the synthesis of various derivatives of 1,3,4-thiadiazole and studied their biological properties.
    • Source : (Zhivotova et al., 2013).
  • Ultrasound-Assisted Synthesis of 5-(Benzylthio)-1,3,4-Thiadiazol-2-amine Derivatives :

    • Study : Investigated efficient synthesis methods for 5-amino-1,3,4-thiadiazole-2-thiol and related derivatives, incorporating ultrasound as a novel technique.
    • Findings : Demonstrated the effectiveness of ultrasound in increasing the efficiency of these reactions.
    • Source : (Erdogan, 2018).
  • Conformational Stability and Spectral Analysis of 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole :

    • Study : Analyzed the infrared, Raman, and NMR spectra of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (AEST).
    • Findings : Provided detailed insights into the vibrational modes and conformational stability of this compound.
    • Source : (Mohamed et al., 2017).
  • Copper Corrosion Inhibition by 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole in NaCl Solutions :

    • Study : Examined the effects of 2-amino-5-(ethylthio)-1,3,4-thiadiazole on copper corrosion in various NaCl solutions.
    • Findings : Identified this compound as an effective corrosion inhibitor, with its efficiency varying based on oxygen content in the solution.
    • Source : (Sherif, 2006).
  • Antimicrobial Properties of 2-Amino-1,3,4-Thiadiazole Derivatives :

    • Study : Reviewed the antimicrobial properties of derivatives containing the 2-amino-1,3,4-thiadiazole moiety.
    • Findings : Highlighted the broad spectrum of pharmacological activities and potential as lead compounds for drug synthesis.
    • Source : (Serban et al., 2018).

Future Directions

The future directions of “1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” research could involve further exploration of its wide range of biological activities . This includes its potential use in the development of new drugs for various diseases .

properties

IUPAC Name

5-ethylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHSNKTSSIMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067121
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
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Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

CAS RN

25660-70-2
Record name 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
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Record name 5-Amino-2-(ethylthio)-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
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Record name 5-(ethylthio)-1,3,4-thiadiazol-2-amine
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Record name 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IE Otuokere, KK Igwe, OV Ikpeazu - irjmets.com
GC-MS analysis was carried out in order to investigate the phytoconstituents present in the ethanolic extract of Datura stramonium leaves. The structural formula of the phytochemicals …
Number of citations: 2 www.irjmets.com

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